

1,4-Phenylenebismaleimide chemical structure and properties

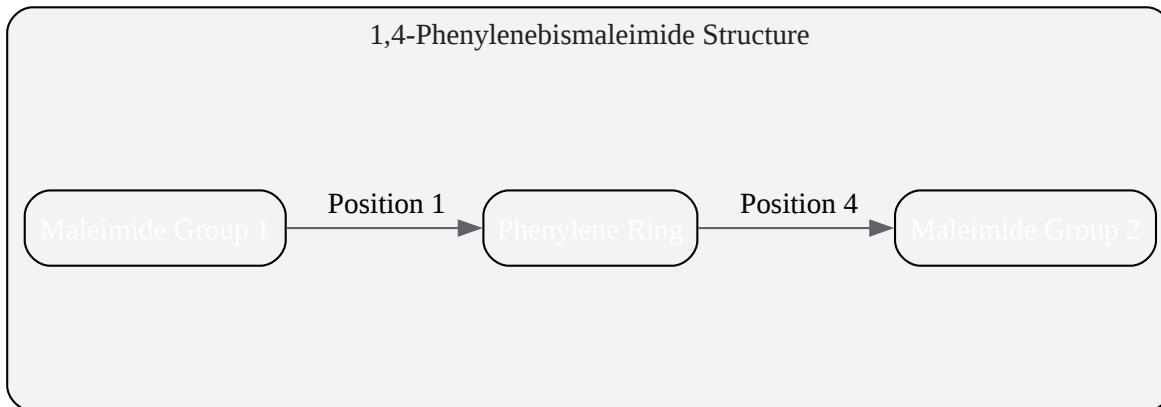
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Phenylenebismaleimide

Cat. No.: B1667444

[Get Quote](#)


An In-depth Technical Guide on **1,4-Phenylenebismaleimide**

Introduction

1,4-Phenylenebismaleimide (p-PBM) is a homobifunctional crosslinking reagent widely utilized in polymer chemistry, materials science, and bioconjugation. Its structure features a rigid phenylene core flanked by two reactive maleimide groups.^{[1][2]} The maleimide moieties are highly reactive towards sulfhydryl groups, making p-PBM an effective tool for crosslinking proteins via cysteine residues.^{[3][4]} Furthermore, its thermal stability and ability to undergo various polymerization reactions make it a valuable monomer for the synthesis of high-performance polyimides used in the aerospace and electronics industries.^{[1][2][5]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis, key reactions, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

1,4-Phenylenebismaleimide consists of a central benzene ring to which two maleimide groups are attached at the para positions (1 and 4). The maleimide rings contain reactive carbon-carbon double bonds that are susceptible to nucleophilic attack.

[Click to download full resolution via product page](#)

Caption: Core components of **1,4-Phenylenebismaleimide**.

Table 1: Chemical Identifiers for **1,4-Phenylenebismaleimide**

Identifier	Value
IUPAC Name	1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione[6]
Synonyms	N,N'-1,4-Phenylenedimaleimide, 1,4-Bismaleimidobenzene, p-Phenylenedimaleimide[1][6]
CAS Number	3278-31-7[3][6]
Molecular Formula	C ₁₄ H ₈ N ₂ O ₄ [4][6]
Molecular Weight	268.22 g/mol [6]
SMILES	C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O[1][6]
InChI	InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-8H[6]
InChIKey	AQGZJQNZNONGKY-UHFFFAOYSA-N[6]

Physicochemical and Spectral Properties

1,4-Phenylenebismaleimide is typically a solid at room temperature with limited solubility in water but better solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3]

Table 2: Physicochemical Properties

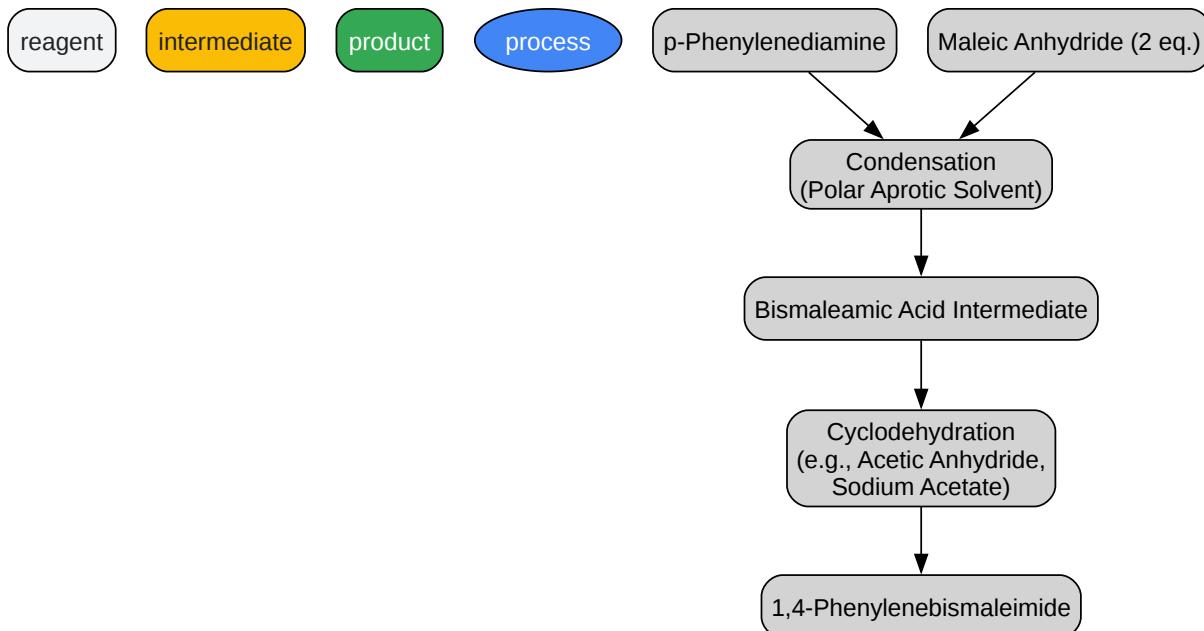

Property	Value
Appearance	White to light yellow solid/powder[1][2]
Melting Point	>300 °C[3]
Solubility	DMSO, Methanol (Very Slightly)[3]
pKa (Predicted)	-1.81 ± 0.20[3]

Table 3: Spectral Data Summary

Technique	Description
¹ H NMR	Aromatic proton signals typically appear as a multiplet, while olefinic protons of the maleimide ring also produce characteristic signals.[7]
¹³ C NMR	Spectra show distinct peaks for the carbonyl carbons and the sp ² hybridized carbons of the aromatic and maleimide rings.[6]
FTIR	Key peaks include those for C=O stretching (imide), C=C stretching (alkene), and C-N stretching.[6]
UV-VIS	UV-Visible spectral data is available.[6]

Synthesis and Experimental Protocols

The synthesis of **1,4-Phenylenebismaleimide** is generally achieved through a two-step process involving the reaction of a diamine with maleic anhydride, followed by a cyclodehydration step.[2]

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **1,4-Phenylenebismaleimide**.

Experimental Protocol: Synthesis of 1,4-Phenylenebismaleimide

This protocol is adapted from the general synthesis of bismaleimides.[\[2\]](#)[\[8\]](#)

- Step 1: Formation of the Bismaleamic Acid Intermediate
 - Dissolve 1 mole of p-phenylenediamine in a suitable polar aprotic solvent (e.g., acetone, DMF) in a reaction flask equipped with a stirrer.
 - Slowly add 2 moles of crushed maleic anhydride to the solution in portions while stirring. Maintain the temperature, for instance, at 40°C.[\[8\]](#)
 - Continue stirring the heterogeneous mixture for 1-2 hours to allow for the complete formation of the N,N'-(1,4-phenylene)bis(maleamic acid) intermediate.

- Step 2: Cyclodehydration
 - To the reaction mixture, add a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate or triethylamine.[8]
 - Heat the mixture (e.g., to 60°C) and maintain for several hours (e.g., 4 hours) to facilitate the ring-closing cyclodehydration.[8]
 - After cooling the reaction mixture, precipitate the product by adding a non-solvent like water.
 - Isolate the solid product by filtration, wash thoroughly with water to remove impurities, and dry in a vacuum oven.[8]

Key Reactions and Methodologies

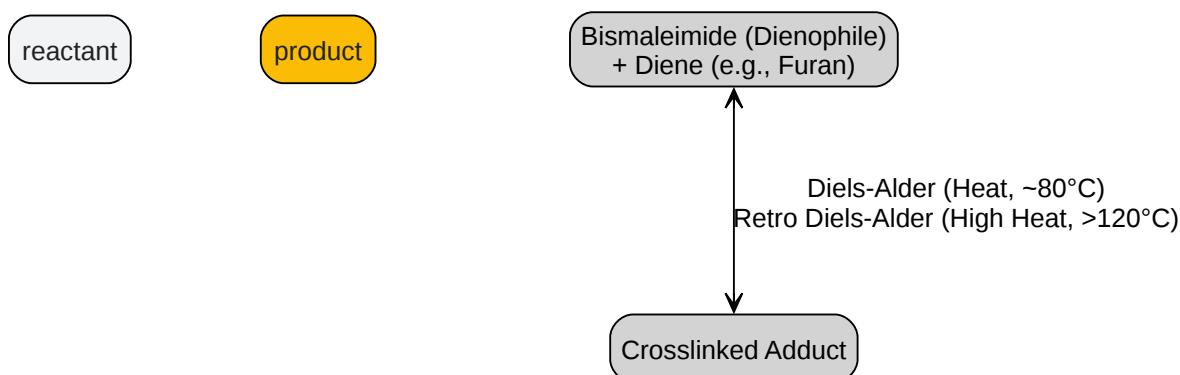
The reactivity of **1,4-Phenylenebismaleimide** is dominated by the electrophilic double bonds of the maleimide rings. These groups readily participate in Michael additions, Diels-Alder cycloadditions, and free-radical polymerizations.[9]

Thiol-Maleimide Michael Addition (Bioconjugation)

This is the most prominent reaction for bioconjugation, where the maleimide acts as a Michael acceptor for a thiol nucleophile, such as the side chain of a cysteine residue in a protein. This reaction is highly specific and efficient under physiological conditions.

[Click to download full resolution via product page](#)

Caption: Workflow for protein crosslinking via Michael addition.


Experimental Protocol: Protein Crosslinking

- Protein Preparation: Dissolve the protein containing accessible cysteine residues in a suitable buffer (e.g., phosphate buffer, pH 7.2) free of thiol-containing reagents.
- Crosslinker Preparation: Prepare a stock solution of **1,4-Phenylenebismaleimide** in an organic solvent like DMSO.
- Conjugation Reaction: Add the crosslinker solution to the protein solution at a desired molar excess.
- Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-2 hours.
- Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine.

- Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.

Diels-Alder Reaction

The maleimide group can act as a dienophile in a [4+2] Diels-Alder cycloaddition with a conjugated diene, such as a furan derivative. This reaction is thermally reversible, allowing for the creation of self-healing and reprocessable thermoset polymers.[10][11] The forward reaction (crosslinking) occurs at moderate temperatures, while the reverse reaction (retro-Diels-Alder or de-crosslinking) is induced at higher temperatures.[10][11]

[Click to download full resolution via product page](#)

Caption: Reversible Diels-Alder reaction for thermosets.

Applications

- Bioconjugation and Drug Development: As a homobifunctional crosslinker, it is used to link proteins to other molecules, study protein-protein interactions, and prepare antibody-drug conjugates (ADCs).[6][12] Its short, rigid phenylene spacer provides defined spatial separation between conjugated molecules.
- Polymer Chemistry: It serves as a monomer or curing agent for bismaleimide (BMI) resins.[5] These high-performance thermosets are known for their exceptional thermal stability, mechanical strength, and resistance to chemicals, finding use in composites for the aerospace, automotive, and electronics industries.[1][2]

- Rubber Industry: It can be used as a vulcanizing agent to improve the heat resistance and durability of rubber products.[13][14]

Safety and Handling

1,4-Phenylenebismaleimide is classified as harmful if swallowed.[6]

- Hazard Statements: H302 (Harmful if swallowed)[6]
- Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help). [6]
- Personal Protective Equipment (PPE): It is recommended to handle this chemical with appropriate PPE, including gloves, safety goggles, and a dust mask.[2]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3278-31-7: 1,4-Phenylenebismaleimide | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N,N'-1,4-PHENYLEDIMALEIMIDE | 3278-31-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. 1,4-Phenylenebismaleimide | C14H8N2O4 | CID 76765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]

- 8. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]
- 9. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Linking of Polypropylene via the Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinfo.com [nbinfo.com]
- 14. N,N'-1,3-Phenylene bismaleimide | 3006-93-7 [chemicalbook.com]
- To cite this document: BenchChem. [1,4-Phenylenebismaleimide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667444#1-4-phenylenebismaleimide-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

